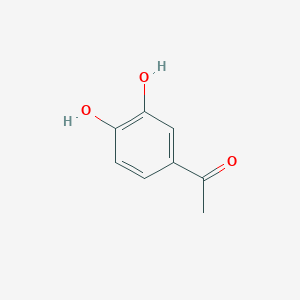

3',4'-Dihydroxyacetophenone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQUAMAQHHEXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152546 | |

| Record name | 3,4-Dihydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1197-09-7 | |

| Record name | 3′,4′-Dihydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-Dihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',4'-DIHYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07OQ35LVBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116 °C | |

| Record name | 3',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Botanical Treasury: An In-depth Technical Guide to the Natural Sources and Isolation of 3',4'-Dihydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Dihydroxyacetophenone, a naturally occurring phenolic compound, has garnered significant scientific interest due to its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and cardioprotective properties. This technical guide provides a comprehensive overview of the known natural sources of this valuable bioactive molecule and details the methodologies for its extraction, isolation, and purification. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a foundation for further investigation and application of this compound.

Natural Sources of this compound

This compound has been identified in a variety of plant and fungal species. The primary documented natural sources are summarized in the table below, providing a starting point for the procurement of this compound from natural origins.

| Natural Source | Plant/Fungal Part | Reference |

| Picea schrenkiana | Needles | [1] |

| Ilex pubescens var. glaber | Leaves | |

| Phellinus igniarius | Fungus | |

| Begonia palmata | Plant | |

| Coffee | Residues | |

| Maple Syrup | Sap |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic technique is crucial for achieving high yield and purity.

General Experimental Workflow

A general workflow for the isolation and purification of this compound from a plant source is depicted below. This process involves initial extraction, partitioning to separate compounds based on polarity, and subsequent chromatographic steps to isolate the target compound.

Detailed Experimental Protocol: Isolation from Picea schrenkiana Needles

The following protocol is based on the methodology described for the isolation of this compound from the needles of Picea schrenkiana.[1]

2.2.1. Extraction

-

Sample Preparation: Air-dry the needles of Picea schrenkiana and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material in distilled water at room temperature. A solid-to-solvent ratio of 1:10 to 1:20 (w/v) is recommended. The extraction should be carried out for a sufficient duration (e.g., 24-48 hours) with occasional agitation to ensure exhaustive extraction.

-

Filtration: Separate the aqueous extract from the plant residue by filtration through cheesecloth or a suitable filter paper.

2.2.2. Fractionation

-

Liquid-Liquid Partitioning: Transfer the aqueous extract to a separatory funnel and perform a liquid-liquid extraction with a non-polar to semi-polar organic solvent such as diethyl ether. Repeat the extraction multiple times (e.g., 3 times) to ensure complete transfer of the target compound to the organic phase.

-

Phase Separation: Combine the organic phases and dry them over an anhydrous salt like sodium sulfate to remove any residual water.

-

Concentration: Evaporate the solvent from the organic phase under reduced pressure using a rotary evaporator to obtain the crude diethyl ether fraction enriched with this compound.

2.2.3. Purification

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (60-120 or 100-200 mesh).

-

Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude diethyl ether fraction in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of solvents with increasing polarity. A common solvent system is a mixture of hexane and ethyl acetate, starting with a high concentration of hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect the eluate in fractions of a specific volume.

-

-

Monitoring and Identification:

-

Thin-Layer Chromatography (TLC): Monitor the collected fractions by TLC using a suitable mobile phase to identify the fractions containing this compound. A standard reference of the compound should be used for comparison.

-

High-Performance Liquid Chromatography (HPLC): Combine the fractions containing the pure compound and confirm the purity using analytical HPLC.

-

Quantitative Data:

While the cited literature does not provide specific quantitative data for the yield and purity of this compound from Picea schrenkiana, typical yields for phenolic compounds from plant materials using such methods can range from 0.1% to 2% of the dry weight of the plant material. The purity of the final product after column chromatography can often exceed 95%, as determined by HPLC.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and anti-melanogenic effects being particularly well-documented.

Nrf2/HO-1 Signaling Pathway

The antioxidant properties of this compound are, in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a key cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant enzymes like HO-1, which in turn helps to mitigate cellular damage.

Tyrosinase Inhibition

This compound has been shown to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[2][3] This inhibitory activity makes it a potential candidate for applications in skincare and for the treatment of hyperpigmentation disorders. The proposed mechanism involves the binding of the dihydroxy-substituted phenyl ring to the active site of the tyrosinase enzyme.

Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a precursor for melanin synthesis. This compound acts as a competitive inhibitor, binding to the active site of tyrosinase and preventing the substrate from binding, thereby blocking the melanin production pathway.[2][3]

Conclusion

This compound is a promising natural compound with significant therapeutic potential. This guide has outlined its primary natural sources and provided a detailed framework for its isolation and purification. The elucidation of its mechanisms of action, particularly its role in the Nrf2/HO-1 pathway and as a tyrosinase inhibitor, opens avenues for its application in the development of novel pharmaceuticals and cosmeceuticals. Further research is warranted to explore the full therapeutic spectrum of this compound and to optimize its production from natural sources or through biotechnological approaches.

References

- 1. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]

- 2. [PDF] Antimelanogenic Activity of 3,4-Dihydroxyacetophenone: Inhibition of Tyrosinase and MITF | Semantic Scholar [semanticscholar.org]

- 3. Antimelanogenic activity of 3,4-dihydroxyacetophenone: inhibition of tyrosinase and MITF - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3',4'-Dihydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dihydroxyacetophenone, also known as acetopyrocatechol or piceol, is a phenolic compound that has garnered significant interest in the scientific community. It is a naturally occurring molecule found in various plant species, including Picea schrenkiana, and is recognized for its diverse biological activities.[1][2] As an active constituent in some traditional medicines, it has been investigated for its antioxidant, anti-inflammatory, and cardioprotective properties.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key biological signaling pathways. This information is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(3,4-dihydroxyphenyl)ethanone | [4][5] |

| Synonyms | 4-Acetylcatechol, Acetopyrocatechol, Pungenol, Qingxintong | [4][6][7] |

| Chemical Formula | C₈H₈O₃ | [5][8] |

| Molecular Weight | 152.15 g/mol | [4][8] |

| Appearance | Off-White to Beige Solid/Crystal Powder | [6][9] |

| Melting Point | 116 - 122 °C | [4][8][9][10] |

| Boiling Point | 127-133 °C (at 11 Torr); 372.41 °C (at 760 mmHg, est.) | [6][10][11] |

| Water Solubility | 6.943 x 10⁴ mg/L at 25 °C (est.) | [11] |

| Solubility | Soluble in DMSO, Slightly Soluble in Methanol | [6][10] |

| pKa | ~7.9 - 8.0 (Predicted) | [6][12] |

| logP (o/w) | 1.056 - 1.5 (est.) | [4][11] |

Biological Activity and Signaling Pathways

This compound exhibits notable biological effects, primarily attributed to its antioxidant and enzyme-inhibiting activities.

Antioxidant Activity via the Nrf2/HO-1 Pathway

One of the key mechanisms underlying the antioxidant effects of this compound is its ability to modulate the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, this compound can promote the dissociation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) from its inhibitor Keap1. Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulation of protective enzymes, such as Heme Oxygenase-1 (HO-1), which play a crucial role in cellular defense against oxidative damage.[3][13]

Inhibition of Tyrosinase

This compound has also been identified as a potent inhibitor of tyrosinase, a key enzyme in the biosynthesis of melanin.[1][2] By suppressing tyrosinase activity, it can reduce melanin production, making it a compound of interest for applications in dermatology and cosmetology for treating hyperpigmentation disorders. This inhibitory action is also linked to the modulation of Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and melanin synthesis.[1]

References

- 1. oecd.org [oecd.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Water Solubility | Scymaris [scymaris.com]

- 4. filab.fr [filab.fr]

- 5. oecd.org [oecd.org]

- 6. enfo.hu [enfo.hu]

- 7. tsijournals.com [tsijournals.com]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Knihy [books.google.sk]

- 9. google.com [google.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. pennwest.edu [pennwest.edu]

- 13. kamiyabiomedical.com [kamiyabiomedical.com]

3',4'-Dihydroxyacetophenone: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dihydroxyacetophenone (DHAP), also known as protocatechuic aldehyde, is a phenolic compound found in various plants and is a metabolite of certain polyphenols. It has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its antioxidant, anti-inflammatory, and enzyme-inhibitory properties. The information presented herein is intended to support further research and drug development efforts.

Core Mechanisms of Action

In vitro studies have revealed that this compound exerts its biological effects through multiple pathways. The core mechanisms identified include potent antioxidant activity through the activation of the Nrf2 signaling pathway, significant anti-inflammatory effects via modulation of inflammatory mediators and pathways such as NF-κB, and specific enzyme inhibition, most notably against tyrosinase.

Antioxidant Mechanism of Action

The antioxidant properties of this compound are a cornerstone of its therapeutic potential. In vitro studies have elucidated a detailed mechanism involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.

Activation of the Nrf2/HO-1 Signaling Pathway

In a key study utilizing Human Umbilical Vein Endothelial Cells (HUVECs) subjected to high-glucose-induced oxidative stress, this compound demonstrated a significant protective effect.[1][2][3] Pre-treatment with this compound led to an upregulation of both Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), at both the mRNA and protein levels.[1][2][3] Furthermore, it promoted the translocation of Nrf2 into the nucleus, a critical step for the activation of antioxidant response elements (ARE) and the transcription of antioxidant genes.[1][2][3] The involvement of this pathway was confirmed by the use of an Nrf2 inhibitor, ML385, which attenuated the protective effects of this compound.[1][2][3]

Induction of Autophagy and DNA Damage Repair

Beyond the Nrf2/HO-1 axis, this compound was also found to promote autophagy in HUVECs under oxidative stress, as evidenced by an increased formation of autophagosomes.[1][2][3] This process of cellular self-cleaning is crucial for removing damaged organelles and proteins. Additionally, the compound enhanced the expression of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA damage repair, and increased the ratio of LC3-II/LC3-I, a marker of autophagosome formation.[1][2][3]

Quantitative Data: Antioxidant Effects

| Cell Line | Treatment Condition | 3',4'-DHAP Concentration | Outcome | Fold/Percent Change | Reference |

| HUVECs | High Glucose | 10 µmol/l | Increased Cell Viability | Statistically significant increase (P<0.001) | [1][2] |

| HUVECs | High Glucose | 10 µmol/l | Decreased ROS Production | Statistically significant decrease | [1][2] |

| HUVECs | High Glucose | 10 µmol/l | Increased Nrf2 mRNA expression | Statistically significant increase (P<0.001) | [1] |

| HUVECs | High Glucose | 10 µmol/l | Increased HO-1 mRNA expression | Statistically significant increase | [1] |

| HUVECs | High Glucose | 10 µmol/l | Increased Nrf2 nuclear translocation | Statistically significant increase (P<0.01) | [1] |

| HUVECs | High Glucose | 10 µmol/l | Increased Autophagosome formation | Statistically significant increase (P<0.01) | [1] |

Experimental Protocols: Antioxidant Activity

Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media. To induce oxidative stress, cells are exposed to high glucose conditions (e.g., 33 mmol/l). For treatment, cells are pre-treated with this compound (e.g., 10 µmol/l) for a specified time before high glucose exposure.[1][2]

Cell Viability Assay (MTT Assay): Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4] HUVECs are seeded in 96-well plates and treated as described. MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[1][4] Treated cells are incubated with DCFH-DA, which is oxidized to the fluorescent compound DCF by ROS. The fluorescence intensity is measured using a fluorescence microscope or a microplate reader.[1][4]

Western Blot Analysis: Protein expression levels of Nrf2, HO-1, LC3, and PARP-1 are determined by Western blotting.[1][2][3] Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of Nrf2 and HO-1 are quantified by qRT-PCR.[1][2][3] Total RNA is extracted from treated cells and reverse-transcribed into cDNA. qRT-PCR is performed using specific primers for Nrf2, HO-1, and a housekeeping gene (e.g., GAPDH) for normalization.[1]

Immunofluorescence for Nrf2 Nuclear Translocation: HUVECs are grown on coverslips and treated. Cells are then fixed, permeabilized, and incubated with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI. The localization of Nrf2 is visualized using a fluorescence microscope.[1][2][3]

Transmission Electron Microscopy (TEM) for Autophagosome Observation: Treated cells are fixed, dehydrated, and embedded in resin. Ultrathin sections are prepared and stained with uranyl acetate and lead citrate. Autophagosomes are observed using a transmission electron microscope.[1][2][3]

Signaling Pathway Diagram: Antioxidant Mechanism

Caption: Antioxidant signaling pathway of this compound.

Anti-inflammatory Mechanism of Action

This compound has demonstrated significant anti-inflammatory properties in vitro, primarily through the modulation of key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Mediators

In studies using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW264.7), this compound has been shown to inhibit the production of the pro-inflammatory mediator nitric oxide (NO). It also reduces the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). Conversely, it can enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).

Modulation of COX-2 and 15d-PGJ2

A study on LPS-activated macrophages revealed that this compound's anti-inflammatory and pro-apoptotic effects are dependent on Cyclooxygenase-2 (COX-2).[5][6] The compound was found to increase the expression of COX-2 at both the mRNA and protein levels, leading to an increased production of 15-deoxy-Δ(12,14)-prostaglandin J(2) (15d-PGJ2), a known pro-resolving mediator of inflammation.[5][6] The use of COX inhibitors reversed the effects of this compound on TNF-α inhibition and apoptosis enhancement, confirming the crucial role of this pathway.[5][6]

Potential Inhibition of the NF-κB Pathway

While direct evidence for this compound is still emerging, a related compound, 2',5'-Dihydroxyacetophenone, has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway by increasing the protein stability of Hdac1 and decreasing the acetylation level of p65.[7] Given that NF-κB is a critical regulator of many pro-inflammatory genes, including TNF-α, IL-1β, and IL-6, it is highly probable that this compound also exerts its anti-inflammatory effects through the modulation of this pathway.

Quantitative Data: Anti-inflammatory Effects

| Cell Line | Treatment Condition | 3',4'-DHAP Concentration | Outcome | Percent Inhibition/Increase | Reference |

| RAW264.7 | LPS | 10⁻⁵ M | Inhibition of TNF-α production | Marked inhibition | [5][6] |

| RAW264.7 | LPS | 10⁻⁵ M | Increase in 15d-PGJ2 production | Obvious increase | [5][6] |

| RAW264.7 | LPS | 10⁻⁵ M | Enhancement of apoptosis | Significant enhancement | [5][6] |

| J774A.1 | LPS | 91.78 µM | Inhibition of NO production | 38.96% | [8] |

| J774A.1 | LPS | 91.78 µM | Inhibition of IL-1β production | 55.56% | [8] |

| J774A.1 | LPS | 91.78 µM | Inhibition of IL-6 production | 51.62% | [8] |

| J774A.1 | LPS | 91.78 µM | Inhibition of TNF-α production | 59.14% | [8] |

| J774A.1 | LPS | 91.78 µM | Increase in IL-10 production | 61.20% | [8] |

Experimental Protocols: Anti-inflammatory Activity

Macrophage Cell Culture and Stimulation: Murine macrophage cell lines like RAW264.7 or J774A.1 are cultured in appropriate media. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/ml). Cells are co-treated with various concentrations of this compound.

Nitric Oxide (NO) Assay (Griess Test): The production of NO is measured in the cell culture supernatants using the Griess reagent. The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve.

Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9][10]

Western Blot for COX-2 and NF-κB Pathway Proteins: Cell lysates are prepared from treated macrophages. Protein levels of COX-2, and key proteins in the NF-κB pathway (e.g., phosphorylated p65, phosphorylated IκBα) are analyzed by Western blotting as described in the antioxidant section.

Apoptosis Assay (Flow Cytometry): Apoptosis in macrophages can be assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Signaling Pathway Diagram: Anti-inflammatory Mechanism

Caption: Anti-inflammatory signaling pathway of this compound.

Enzyme Inhibition: Tyrosinase

This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This activity makes it a compound of interest for applications in dermatology and cosmetics for the treatment of hyperpigmentation disorders.

Direct Inhibition of Tyrosinase Activity

In vitro assays using mushroom tyrosinase have demonstrated that this compound exhibits a strong suppressive action against tyrosinase activity.[11][12] This direct inhibition of the enzyme's catalytic function is a primary mechanism for its antimelanogenic effects.

Downregulation of Tyrosinase and MITF Expression

In addition to direct enzyme inhibition, studies in B16 melanoma cells have shown that this compound can also reduce the protein levels of both tyrosinase and the microphthalmia-associated transcription factor (MITF).[11][12] MITF is a master regulator of melanocyte development and differentiation and controls the transcription of key melanogenic enzymes, including tyrosinase. By suppressing MITF expression, this compound can further decrease melanin production.[11][12]

Quantitative Data: Tyrosinase Inhibition

| Enzyme/Cell Line | Parameter | 3',4'-DHAP Concentration | Value | Reference |

| Mushroom Tyrosinase | IC₅₀ | - | 10 µM |

Experimental Protocols: Tyrosinase Inhibition

Mushroom Tyrosinase Inhibition Assay: The inhibitory effect of this compound on mushroom tyrosinase activity is determined spectrophotometrically.[13] The assay mixture typically contains phosphate buffer, L-DOPA as the substrate, mushroom tyrosinase, and various concentrations of this compound. The formation of dopachrome is monitored by measuring the increase in absorbance at 475 nm.[13] The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated.

Cell-Based Melanin Content Assay: B16 melanoma cells are cultured and treated with various concentrations of this compound. After a set incubation period, the cells are lysed, and the melanin content is measured spectrophotometrically at 405 nm after dissolving the melanin pellet in NaOH.

Western Blot for Tyrosinase and MITF: B16 melanoma cells are treated with this compound. The protein expression levels of tyrosinase and MITF are analyzed by Western blotting as previously described.

Experimental Workflow: Tyrosinase Inhibition

Caption: Experimental workflow for in vitro tyrosinase inhibition assay.

Anticancer Potential

While the primary in vitro mechanisms of this compound are centered around its antioxidant and anti-inflammatory effects, there is emerging evidence of its anticancer potential. Some studies have shown that derivatives of dihydroxyacetophenone possess antitumor activities.[14][15] Furthermore, the pro-apoptotic effects of this compound observed in macrophages suggest a potential for inducing cell death in cancer cells.[5][6] However, more dedicated in vitro studies on various cancer cell lines are required to fully elucidate the specific signaling pathways and molecular targets involved in its anticancer activity.

Conclusion

This compound is a multifaceted compound with well-defined in vitro mechanisms of action, particularly in the realms of antioxidation and anti-inflammation. Its ability to activate the Nrf2/HO-1 pathway, modulate inflammatory mediators, and inhibit key enzymes like tyrosinase underscores its significant therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of this promising natural product. Future investigations should focus on expanding our understanding of its anticancer activities and translating these in vitro findings into preclinical and clinical settings.

References

- 1. pepolska.pl [pepolska.pl]

- 2. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inflammation pro-resolving potential of 3,4-dihydroxyacetophenone through 15-deoxy-delta12,14-prostaglandin J2 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jsjmsw.com [jsjmsw.com]

- 7. Xia & He Publishing [xiahepublishing.com]

- 8. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. diva-portal.org [diva-portal.org]

- 11. Antimelanogenic activity of 3,4-dihydroxyacetophenone: inhibition of tyrosinase and MITF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Antimelanogenic Activity of 3,4-Dihydroxyacetophenone: Inhibition of Tyrosinase and MITF | Semantic Scholar [semanticscholar.org]

- 13. Tyrosinase inhibition assay [bio-protocol.org]

- 14. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3',4'-Dihydroxyacetophenone: A Technical Guide

An In-depth Examination of NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive spectroscopic analysis of 3',4'-Dihydroxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals and a compound of interest in medicinal chemistry. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound, offering valuable insights for its identification, characterization, and application in research and development.

Mass Spectrometry (MS) Analysis

Mass spectrometry of this compound was performed using electron ionization (EI). The resulting mass spectrum is characterized by a molecular ion peak and several key fragment ions that provide structural confirmation.

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Fragment Ion | Proposed Structure of Fragment |

| 152 | Moderate | [M]⁺ | [C₈H₈O₃]⁺ |

| 137 | High | [M - CH₃]⁺ | [C₇H₅O₃]⁺ |

| 109 | Moderate | [M - CH₃ - CO]⁺ | [C₆H₅O₂]⁺ |

The mass spectrum displays the molecular ion peak [M]⁺ at m/z 152, corresponding to the molecular weight of this compound (C₈H₈O₃).[1][2] The base peak is observed at m/z 137, resulting from the characteristic alpha-cleavage of the acetyl group, leading to the loss of a methyl radical (•CH₃).[1] A subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment yields the ion at m/z 109.

Infrared (IR) Spectroscopy Analysis

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The analysis of the gas-phase FTIR spectrum from the NIST database provides the following key absorptions.

Table 2: Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3600-3400 | Strong, Broad | O-H | Stretching (Phenolic) |

| ~3100-3000 | Medium | C-H | Stretching (Aromatic) |

| ~1670 | Strong | C=O | Stretching (Ketone) |

| ~1600, 1510 | Medium | C=C | Stretching (Aromatic) |

| ~1280 | Strong | C-O | Stretching (Phenolic) |

| ~880-800 | Strong | C-H | Bending (Aromatic, out-of-plane) |

The broad band in the region of 3600-3400 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl groups. The strong absorption at approximately 1670 cm⁻¹ is characteristic of the C=O stretching of the aryl ketone. Aromatic C=C stretching vibrations are observed around 1600 cm⁻¹ and 1510 cm⁻¹. The strong band near 1280 cm⁻¹ corresponds to the C-O stretching of the phenol groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

The ¹H and ¹³C NMR spectra of this compound provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum exhibits signals corresponding to the aromatic protons and the methyl protons of the acetyl group.

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.5 | d | ~2.0 | 1H | H-2' |

| ~7.4 | dd | ~8.5, 2.0 | 1H | H-6' |

| ~6.9 | d | ~8.5 | 1H | H-5' |

| ~2.5 | s | - | 3H | -COCH₃ |

| ~9.0-10.0 | br s | - | 2H | -OH |

Note: Chemical shifts for phenolic protons (-OH) can be broad and their position may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Table 4: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C=O |

| ~150.0 | C-4' |

| ~145.0 | C-3' |

| ~130.0 | C-1' |

| ~123.0 | C-6' |

| ~115.0 | C-5' |

| ~114.0 | C-2' |

| ~26.0 | -CH₃ |

Experimental Protocols

Mass Spectrometry (Electron Ionization)

A sample of this compound is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph. The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Infrared Spectroscopy (Gas-Phase FTIR)

A solid sample of this compound is heated in a gas cell to obtain its vapor-phase spectrum. An infrared beam is passed through the gas cell. The molecules absorb IR radiation at frequencies corresponding to their vibrational modes. The transmitted light is detected and a Fourier transform is applied to the resulting interferogram to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, the sample is irradiated with a short radiofrequency pulse, and the resulting free induction decay (FID) is detected. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. The FID is then Fourier transformed to produce the NMR spectrum, showing chemical shifts relative to TMS.

References

Potential Therapeutic Applications of 3',4'-Dihydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Dihydroxyacetophenone (3,4-DHAP), a naturally occurring phenolic compound, has emerged as a promising candidate for therapeutic development due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of 3,4-DHAP's therapeutic potential, focusing on its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of quantitative data to facilitate comparative analysis. Furthermore, a key signaling pathway modulated by 3,4-DHAP, the Nrf2/HO-1 pathway, is visually represented to elucidate its mechanism of action. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic applications of this multifaceted compound.

Introduction

This compound, also known as acetophenone, is a phenolic compound found in various medicinal plants. It has garnered significant scientific interest for its broad spectrum of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects[1]. This guide delves into the core therapeutic applications of 3,4-DHAP, presenting the underlying scientific evidence and methodologies for its investigation.

Therapeutic Applications and Mechanisms of Action

Antioxidant Activity

3,4-DHAP exhibits potent antioxidant properties by scavenging free radicals and activating endogenous antioxidant defense systems. Its ability to mitigate oxidative stress is a cornerstone of its therapeutic potential in various disease models.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity. It has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines[2]. In LPS-activated macrophages, 3,4-DHAP has been observed to exert anti-inflammatory functions[1].

Neuroprotective Properties

Emerging evidence suggests that 3,4-DHAP possesses neuroprotective capabilities. By combating oxidative stress and inflammation, two key contributors to neurodegenerative diseases, this compound presents a promising avenue for the development of novel neuroprotective agents. It has been shown to eliminate free radicals and increase resistance to lipid peroxidation, thereby protecting brain function[1].

Anticancer Potential

Preliminary studies indicate that 3,4-DHAP and its derivatives may possess anticancer properties. Research has shown that certain dihydroxyacetophenone compounds exhibit significant biological activity against cancer cells[3].

Management of Metabolic Disorders

3,4-DHAP has shown potential in the management of metabolic disorders. Studies in diabetic rat models have indicated its ability to improve endothelial function, suggesting a role in mitigating complications associated with diabetes[4].

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the therapeutic effects of this compound and its derivatives.

Table 1: Antioxidant and Anti-inflammatory Activity of 3',5-Diprenyl-4-hydroxyacetophenone (DHAP)

| Assay | Metric | Value | Reference |

| DPPH Radical Scavenging | IC50 | 26.00 ± 0.37 µg/mL | [2] |

| Nitric Oxide (NO) Production Inhibition | % Inhibition (at 91.78 µM) | 38.96% | [2] |

| IL-1β Production Inhibition | % Inhibition (at 91.78 µM) | 55.56% | [2] |

| IL-6 Production Inhibition | % Inhibition (at 91.78 µM) | 51.62% | [2] |

| TNF-α Production Inhibition | % Inhibition (at 91.78 µM) | 59.14% | [2] |

| IL-10 Production Increase | % Increase (at 91.78 µM) | 61.20% | [2] |

Table 2: Cytotoxicity of 3',5-Diprenyl-4-hydroxyacetophenone (DHAP)

| Cell Line | Metric | Value | Reference |

| J774A.1 Macrophages | IC50 | 436.2 µM | [2] |

Key Signaling Pathway: Nrf2/HO-1

A critical mechanism underlying the antioxidant and cytoprotective effects of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Under conditions of oxidative stress, 3,4-DHAP promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like HO-1[1][5].

Caption: Nrf2/HO-1 signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic effects.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

-

This compound (3,4-DHAP)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (spectrophotometric grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Preparation of Test Samples: Prepare a stock solution of 3,4-DHAP in a suitable solvent (e.g., DMSO). Create a series of dilutions from the stock solution to obtain various concentrations to be tested.

-

Assay Protocol: a. In a 96-well plate, add a fixed volume of the DPPH working solution to each well (e.g., 180 µL). b. Add a small volume of the different concentrations of 3,4-DHAP, ascorbic acid (positive control), or solvent (blank) to the respective wells (e.g., 20 µL). c. Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Data Analysis: Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the concentration of 3,4-DHAP.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Test)

Objective: To assess the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

This compound (3,4-DHAP)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: a. Pre-treat the cells with various non-toxic concentrations of 3,4-DHAP for 1-2 hours. b. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).

-

Griess Assay: a. After incubation, collect 100 µL of the cell culture supernatant from each well. b. Add 100 µL of Griess Reagent (mix equal volumes of Component A and Component B immediately before use) to each supernatant sample. c. Incubate at room temperature for 10-15 minutes in the dark. d. Measure the absorbance at 540 nm.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

-

Calculation: Determine the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(NO concentration in LPS group - NO concentration in treated group) / NO concentration in LPS group] x 100

In Vitro Cytotoxicity/Anticancer Activity: MTT Assay

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., U2OS, MG-63)

-

Appropriate cell culture medium and supplements

-

This compound (3,4-DHAP)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of 3,4-DHAP for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Western Blot Analysis of Nrf2 and HO-1

Objective: To determine the effect of this compound on the protein expression levels of Nrf2 and HO-1.

Materials:

-

Cell line of interest (e.g., HUVECs)

-

This compound (3,4-DHAP)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with 3,4-DHAP for the desired time. Lyse the cells with RIPA buffer and collect the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and add ECL substrate.

-

Detection and Analysis: Visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Model of Type 2 Diabetes in Rats

Objective: To investigate the therapeutic effects of this compound in a streptozotocin-induced diabetic rat model.

Animals:

-

Male Sprague-Dawley rats

Materials:

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

This compound (3,4-DHAP)

-

Vehicle for DHAP administration (e.g., saline, carboxymethyl cellulose)

-

Glucometer and test strips

Procedure:

-

Induction of Diabetes: a. Fast the rats overnight. b. Induce diabetes with a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer. c. Provide 5% glucose solution in drinking water for the first 24 hours to prevent hypoglycemia.

-

Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic.

-

Treatment: a. Divide the diabetic rats into groups: diabetic control (vehicle) and diabetic treated with 3,4-DHAP (e.g., 10 mg/kg/day) administered orally or by another appropriate route. b. Include a non-diabetic control group. c. Treat the animals for a specified duration (e.g., 8 weeks).

-

Outcome Measures: a. Monitor body weight and blood glucose levels regularly. b. At the end of the study, collect blood and tissues for biochemical and histological analysis (e.g., serum lipids, inflammatory markers, oxidative stress markers, endothelial function assessment).

Conclusion

This compound is a promising natural compound with a wide range of therapeutic applications. Its well-documented antioxidant and anti-inflammatory properties, mediated in part through the activation of the Nrf2/HO-1 pathway, provide a strong rationale for its further investigation in the context of various chronic diseases. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute studies aimed at unlocking the full therapeutic potential of this remarkable molecule. Further preclinical and clinical studies are warranted to establish its efficacy and safety in human populations.

References

- 1. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3′,4′-Dihydroxyflavonol Modulates the Cell Cycle in Cancer Cells: Implication as a Potential Combination Drug in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4‑Dihydroxyacetophenone attenuates oxidative stress‑induced damage to HUVECs via regulation of the Nrf2/HO‑1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 3',4'-Dihydroxyacetophenone in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dihydroxyacetophenone (DHAP), also known as protocatechuic aldehyde, is a phenolic compound found in various medicinal plants. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. As a result, accurate and reliable quantification of DHAP in plant extracts is crucial for quality control, standardization of herbal products, and further research into its therapeutic potential.

This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and extraction method. The following table summarizes representative quantitative data found in the literature.

| Plant Species | Plant Part | Extraction Method | Concentration of this compound | Reference |

| Picea schrenkiana | Needles | Water Extract (Diethyl ether fraction) | Not explicitly quantified in the extract, but found in surrounding soil at a mean of 0.51 ± 0.03 mg/g dry soil | [1] |

| Salvia species | Aerial Parts | General Phenolic Content Reported | While not specifically quantifying DHAP, studies report high levels of phenolic compounds, including other hydroxyacetophenones, suggesting potential presence. | [2][3][4] |

| Artemisia species | Aerial Parts | General Phenolic Content Reported | Various phenolic compounds have been identified, indicating that these species could be potential sources of DHAP, though specific quantification is needed. | [5][6][7][8] |

| Lamiaceae family | Aerial Parts | General Phenolic Content Reported | High concentrations of total phenolic and flavonoid contents are characteristic of this family, suggesting further investigation for DHAP is warranted. | [2][9][10] |

Experimental Protocols

Sample Preparation: Extraction and Cleanup

The choice of extraction method is critical for the efficient recovery of this compound from the plant matrix.

1.1. Extraction Methods

-

Conventional Solvent Extraction (Maceration):

-

Air-dry the plant material at room temperature or in an oven at a temperature not exceeding 40-50°C to prevent degradation of phenolic compounds.

-

Grind the dried plant material into a fine powder.

-

Weigh a known amount of the powdered plant material (e.g., 1-10 g) and place it in a flask.

-

Add a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture with water) in a specific ratio (e.g., 1:10 or 1:20 w/v).

-

Agitate the mixture at room temperature for a defined period (e.g., 24-48 hours) using a shaker.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process with fresh solvent to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in a known volume of the mobile phase for HPLC analysis or a suitable solvent for other analytical techniques.

-

-

Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to enhance mass transfer and disrupt cell walls, leading to higher extraction efficiency and shorter extraction times.[11][12][13][14][15]

-

Follow steps 1-3 of the conventional solvent extraction method.

-

Place the flask containing the sample and solvent in an ultrasonic bath.

-

Sonicate for a specific duration (e.g., 15-60 minutes) at a controlled temperature.[15]

-

Follow steps 6-9 of the conventional solvent extraction method.

-

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[16][17][18][19][20]

-

Follow steps 1-3 of the conventional solvent extraction method.

-

Place the sample and solvent in a vessel suitable for microwave extraction.

-

Apply microwave power (e.g., 100-800 W) for a short duration (e.g., 1-15 minutes) at a controlled temperature.[18]

-

After extraction, allow the vessel to cool.

-

Follow steps 6-9 of the conventional solvent extraction method.

-

1.2. Cleanup: Solid-Phase Extraction (SPE)

For complex plant extracts, a cleanup step is often necessary to remove interfering substances. Solid-phase extraction is a common technique for this purpose.[21][22][23][24][25]

-

Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Loading: Load the reconstituted plant extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

-

Elution: Elute the this compound and other phenolic compounds with a stronger solvent, such as methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase for analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with a Diode Array Detector (DAD) or UV detector is the most common and reliable method for the quantification of this compound.

-

Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and DAD or UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used for good separation of phenolic compounds.

-

Solvent A: 0.1% Formic acid or phosphoric acid in water.

-

Solvent B: Acetonitrile or Methanol.

-

Gradient Program (Example):

-

0-5 min: 10% B

-

5-20 min: 10-30% B

-

20-30 min: 30-50% B

-

30-35 min: 50-10% B

-

35-40 min: 10% B (equilibration)

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: 280 nm (a secondary wavelength, such as 320 nm, can also be monitored for other phenolic compounds).

-

Injection Volume: 10-20 µL.

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve generated from the standard solutions. Method validation should be performed according to ICH guidelines, assessing parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[26][27][28][29]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS can also be used for the quantification of this compound, typically after a derivatization step to increase its volatility.

-

Derivatization: The hydroxyl groups of this compound make it non-volatile. Derivatization is necessary, commonly through silylation.[30][31][32][33]

-

Evaporate a known volume of the cleaned-up extract to complete dryness under a stream of nitrogen.

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and a solvent (e.g., pyridine or acetonitrile).

-

Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined time (e.g., 30-60 minutes) to complete the reaction.

-

-

Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program (Example):

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C, hold for 10 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

-

-

Quantification: Create a calibration curve using derivatized standards of this compound. Identify the derivatized compound in the sample by its retention time and mass spectrum. Quantify using the peak area of a characteristic ion in SIM mode.

UV-Vis Spectrophotometry Protocol

This method is simpler and less expensive but is less specific than chromatographic methods. It is often used for the determination of total phenolic content, but can be adapted for this compound with careful consideration of the sample matrix.

-

Instrumentation: UV-Vis Spectrophotometer.

-

Wavelength of Maximum Absorbance (λmax): Determine the λmax of a standard solution of this compound in the chosen solvent (e.g., methanol or ethanol). This is typically around 280 nm.

-

Standard Preparation: Prepare a stock solution of this compound and dilute it to create a series of standards with known concentrations.

-

Measurement:

-

Use the solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each standard and the sample extract at the λmax.

-

-

Quantification: Construct a calibration curve by plotting absorbance versus concentration of the standards. Determine the concentration of this compound in the sample extract from the calibration curve.

-

Note on Specificity: This method is prone to interference from other compounds in the plant extract that absorb at the same wavelength. For more selective quantification, a derivatization reaction that produces a colored product with a unique λmax can be employed.[34][35][36][37] For example, reaction with a chromogenic agent could shift the absorbance to the visible region, reducing interference from other UV-absorbing compounds.

Mandatory Visualizations

Caption: Experimental workflow for quantifying this compound.

Caption: Nrf2/HO-1 signaling pathway and the role of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Screening of 20 species from Lamiaceae family based on phytochemical analysis, antioxidant activity and HPLC profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical Composition and Bioactive Effects of Salvia africana, Salvia officinalis ‘Icterina’ and Salvia mexicana Aqueous Extracts [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bioprospecting of Artemisia genus: from artemisinin to other potentially bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction, Isolation and Characterization of Bioactive Compounds from Artemisia and Their Biological Significance: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 11. journalwjarr.com [journalwjarr.com]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cetjournal.it [cetjournal.it]

- 18. Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]

- 20. Optimization of the Microwave-Assisted Extraction Conditions for Phenolic Compounds from Date Seeds [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. scielo.br [scielo.br]

- 27. phcogres.com [phcogres.com]

- 28. researchgate.net [researchgate.net]

- 29. Development of a Validated RP-HPLC Method for Quantification of Four Bioactive Phenolic Compounds from Mulberry Leaf Infusion | Scientific.Net [scientific.net]

- 30. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. m.youtube.com [m.youtube.com]

- 34. ajpaonline.com [ajpaonline.com]

- 35. researchgate.net [researchgate.net]

- 36. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 37. CHEMICAL DERIVATIZATION METHODOLOGIES FOR UV-VISIBLE SPECTROPHOTOMETRIC DETERMINATION OF PHARMACEUTICALS | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: 3',4'-Dihydroxyacetophenone in Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3',4'-Dihydroxyacetophenone (3,4-DHAP) as a substrate and modulator in various enzymatic reactions. Detailed protocols for key experiments are provided to facilitate research and development in areas such as drug metabolism, antioxidant pathways, and enzyme inhibition.

Introduction

This compound (3,4-DHAP), a naturally occurring phenolic compound, serves as a versatile molecule in biochemical research. Its catechol structure makes it a substrate for several enzymes involved in metabolism and a modulator of key signaling pathways. Understanding its interactions with enzymes is crucial for drug development, toxicology, and the study of cellular defense mechanisms. This document outlines its role as a substrate for Catechol-O-methyltransferase (COMT), a closely related substrate for 2,4'-dihydroxyacetophenone dioxygenase (DAD), an inhibitor of Tyrosinase, and an activator of the Nrf2/HO-1 antioxidant pathway.

Enzymatic Reactions and Pathways Involving this compound

Catechol-O-methyltransferase (COMT) Activity Assay

3,4-DHAP is an excellent substrate for Catechol-O-methyltransferase (COMT), an enzyme crucial for the metabolism of catecholamines and other catechol-containing compounds. The enzymatic reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of 3,4-DHAP, producing 3'-methoxy-4'-hydroxyacetophenone (3'-MHAP) and 4'-methoxy-3'-hydroxyacetophenone.[1][2] This reaction is widely used to determine COMT activity both in vitro and in vivo.[1]

Reaction Scheme:

Caption: COMT-catalyzed methylation of this compound.

Quantitative Data for COMT Assay:

| Parameter | Value | Reference |

| Substrate | This compound | [3] |

| Co-substrate | S-Adenosyl-L-Methionine (SAM) | [3] |

| Product Detection | Increase in absorbance at 344 nm | [3] |

| In vivo methylation velocity | 0.28 µg/mL·min | [1] |

Experimental Protocol: Spectrophotometric COMT Activity Assay

This protocol is adapted from a standard enzymatic assay for COMT.[3]

Materials:

-

3,4-Dihydroxyacetophenone (DHAP)

-

S-Adenosyl-L-Methionine (SAM)

-

Magnesium Chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

N-Tris(hydroxymethyl)-methyl-2-aminoethane Sulphonic Acid (TES) buffer

-

COMT enzyme solution

-

Sodium Borate buffer

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

0.5 mM DHAP in deionized water.

-

5 mM SAM in deionized water (prepare fresh and keep on ice).

-

6 mM MgCl₂ in deionized water.

-

20 mM DTT in deionized water.

-

0.2 M TES buffer, pH 7.6 at 37°C.

-

COMT enzyme solution diluted in cold TES buffer.

-

0.4 M Sodium Borate buffer, pH 10.0 at 37°C (Stop Solution).

-

-

Assay Mixture: In a microcentrifuge tube, combine the following in order:

-

100 µL 0.5 mM DHAP

-

100 µL 5 mM SAM

-

100 µL 6 mM MgCl₂

-

100 µL 20 mM DTT

-

-

Blank Preparation: Prepare a blank by replacing the SAM solution with 100 µL of deionized water.

-

Reaction Initiation: Equilibrate the assay mixture and blank to 37°C. Add 100 µL of the diluted COMT enzyme solution to both tubes, mix, and incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding 500 µL of the Sodium Borate Stop Solution.

-

Measurement: Read the absorbance of the test sample and the blank at 344 nm. The increase in absorbance corresponds to the formation of the O-methylated products.

2,4'-Dihydroxyacetophenone Dioxygenase (DAD) Substrate Analog

While not 3,4-DHAP, the structurally similar molecule 2,4'-dihydroxyacetophenone is a substrate for the non-heme iron-dependent enzyme 2,4'-dihydroxyacetophenone dioxygenase (DAD).[4][5][6] This enzyme catalyzes the oxidative cleavage of a C-C bond, converting the substrate to 4-hydroxybenzoic acid and formic acid.[7][8] Given the structural similarity, 3,4-DHAP could be investigated as a potential substrate or inhibitor for this class of enzymes.

Reaction Scheme:

Caption: DAD-catalyzed cleavage of a 3',4'-DHAP analog.

Quantitative Data for DAD with 2,4'-Dihydroxyacetophenone:

| Parameter | Value | Reference |

| kcat | 2.4 s⁻¹ | [4][5][9] |

| KDHA | 0.7 µM | [4][5][9] |

| KI (by 4-hydroxybenzoate) | 1100 µM | [4][5] |

Experimental Protocol: DAD Activity Assay (Adapted for 3,4-DHAP)

This protocol is based on the assay for 2,4'-dihydroxyacetophenone.[4]

Materials:

-

This compound (or 2,4'-dihydroxyacetophenone as a control)

-

MES buffer (50 mM, pH 6.0) containing 100 mM NaCl

-

Purified DAD enzyme

-

Spectrophotometer capable of kinetic measurements

Procedure:

-

Substrate Preparation: Prepare a stock solution of 3,4-DHAP in the MES buffer.

-

Reaction Mixture: In a quartz cuvette, add the appropriate volume of MES buffer and the 3,4-DHAP stock solution to achieve the desired final substrate concentration.

-

Reaction Initiation: Initiate the reaction by adding a small volume of the purified DAD enzyme solution to the cuvette.

-

Measurement: Immediately monitor the decrease in absorbance of the substrate at its λmax or the increase in absorbance of the product (if known). The consumption of 2,4'-dihydroxyacetophenone can be monitored by its absorbance.[4] The reaction rate can be calculated from the initial linear portion of the curve.

Tyrosinase Inhibition

3,4-DHAP has been shown to be a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[10] This inhibitory activity makes it a compound of interest for applications in cosmetics and treatments for hyperpigmentation.

Experimental Workflow for Tyrosinase Inhibition:

Caption: Workflow for determining tyrosinase inhibition by 3',4'-DHAP.

Quantitative Data for Tyrosinase Inhibition:

| Parameter | Value | Reference |

| IC₅₀ (Mushroom Tyrosinase) | Strong inhibitory effect | [10] |

| Effect in B16 Melanoma Cells | Reduction of tyrosinase and MITF protein levels | [10] |

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is a standard method for assessing tyrosinase inhibitors.[11]

Materials:

-

This compound

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 3,4-DHAP in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a solution of L-DOPA in phosphate buffer.

-

-

Assay in 96-well Plate:

-

Add 20 µL of the 3,4-DHAP dilutions to the wells.

-

Add 140 µL of phosphate buffer.

-

Add 20 µL of tyrosinase solution.

-

Incubate at room temperature for 10 minutes.

-

-

Reaction Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.

-

Measurement: Measure the absorbance at 475 nm at regular intervals (e.g., every minute for 20-30 minutes) to monitor the formation of dopachrome.

-

Calculation: Calculate the percentage of inhibition for each concentration of 3,4-DHAP compared to a control without the inhibitor. The IC₅₀ value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Activation of the Nrf2/HO-1 Signaling Pathway